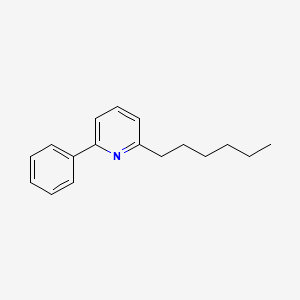

2-Hexyl-6-phenylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hexyl-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-2-3-4-8-12-16-13-9-14-17(18-16)15-10-6-5-7-11-15/h5-7,9-11,13-14H,2-4,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPJZUAHRIZGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659814 | |

| Record name | 2-Hexyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499158-97-3 | |

| Record name | 2-Hexyl-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexyl-6-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hexyl-6-phenylpyridine

This guide provides a comprehensive overview of the synthesis and characterization of 2-Hexyl-6-phenylpyridine, a disubstituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and coordination chemistry. 2,6-disubstituted pyridines, in particular, are of significant interest due to their unique steric and electronic properties which can influence receptor binding, catalytic activity, and intermolecular interactions.[1][2] The target molecule of this guide, this compound, combines a flexible alkyl chain and a rigid aromatic group, making it an intriguing candidate for applications requiring specific lipophilicity and π-stacking capabilities.

Strategic Approaches to the Synthesis of this compound

The synthesis of unsymmetrically 2,6-disubstituted pyridines requires a regioselective approach. Two powerful and versatile methods stand out for their applicability to this challenge: the Kröhnke Pyridine Synthesis and the Negishi Cross-Coupling reaction.

The Kröhnke Pyridine Synthesis: A Classic Convergent Approach

The Kröhnke synthesis is a robust method for preparing highly substituted pyridines.[3][4] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5]

This method is advantageous due to its convergent nature, assembling the pyridine ring from three key components in a one-pot or sequential process. The choice of starting materials directly dictates the substitution pattern of the final product, offering a high degree of modularity.

The mechanism proceeds through a well-defined cascade of reactions, initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt.[3][6] This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate subsequently cyclizes with ammonia (from ammonium acetate) and dehydrates to form the aromatic pyridine ring.[4]

Diagram of the Kröhnke Pyridine Synthesis Workflow:

Caption: Workflow for the Kröhnke synthesis of this compound.

The Negishi Cross-Coupling Reaction: A Modern and Efficient Alternative

The Negishi cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[7] This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide.[2][8]

The Negishi coupling offers high functional group tolerance and generally proceeds under mild conditions with high yields.[7] For the synthesis of this compound, this strategy involves the coupling of a pre-functionalized pyridine ring with an appropriate organozinc reagent. A plausible route would involve the reaction of 2-bromo-6-hexylpyridine with phenylzinc chloride.

The catalytic cycle of the Negishi coupling involves three key steps: oxidative addition of the organic halide to the low-valent metal catalyst, transmetalation of the organic group from zinc to the metal, and reductive elimination to form the C-C bond and regenerate the catalyst.[8]

Diagram of the Negishi Coupling Synthetic Strategy:

References

- 1. researchgate.net [researchgate.net]

- 2. Negishi Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Spectroscopic Properties of 2-Hexyl-6-phenylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic properties of 2-hexyl-6-phenylpyridine derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and optical characteristics stemming from the interplay between the electron-deficient pyridine core and the appended phenyl and alkyl substituents. This document details the theoretical underpinnings and practical aspects of their characterization by UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry. By synthesizing established principles with data from closely related analogues, this guide offers field-proven insights into the structure-property relationships that govern the spectroscopic behavior of this important class of molecules.

Introduction: The Significance of 2,6-Disubstituted Phenylpyridines

Substituted phenylpyridines are a versatile class of organic compounds characterized by a pyridine ring linked to a phenyl group.[1] The electronic communication between the electron-deficient pyridine and the electron-rich phenyl ring, modulated by the nature and position of various substituents, gives rise to a rich array of photophysical and chemical properties.[1] Specifically, the 2,6-disubstitution pattern, as seen in this compound, offers a unique scaffold where steric and electronic effects can be finely tuned. The introduction of a flexible alkyl chain, such as a hexyl group, can influence solubility, molecular packing, and excited-state dynamics, while the phenyl group contributes to the core π-conjugated system.

Understanding the spectroscopic properties of these derivatives is paramount for their application in diverse fields. In materials science, they are foundational components for organic light-emitting diodes (OLEDs) and other optoelectronic devices. In medicinal chemistry and drug development, the inherent fluorescence of some derivatives can be exploited for bioimaging, while their defined molecular structure is crucial for receptor binding and pharmacological activity. This guide will delve into the key spectroscopic techniques used to elucidate the structural and electronic features of this compound derivatives.

Electronic Spectroscopy: Unraveling Photophysical Behavior

The electronic properties of this compound derivatives are primarily investigated using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its behavior upon excitation with light.

UV-Vis Absorption Spectroscopy

Theoretical Principles: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For π-conjugated systems like this compound, the most relevant transitions are typically π → π* transitions, which are generally intense. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the extent of conjugation and the presence of substituents.

Expected Absorption Profile for this compound: The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands in the UV region, arising from π → π* transitions within the phenylpyridine core. The presence of the hexyl group is not expected to significantly alter the position of the main absorption bands, as it is not part of the chromophore. However, it can subtly influence the electronic environment and potentially cause minor shifts compared to the parent 2-phenylpyridine.

Experimental Protocol: UV-Vis Absorption Measurement

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a quartz cuvette. A typical concentration range is 10-5 to 10-6 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). A solvent blank should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Diagram: Experimental Workflow for UV-Vis Spectroscopy

References

Introduction: The Strategic Importance of the 2,6-Disubstituted Pyridine Scaffold

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Hexyl-6-phenylpyridine and its Analogs

This technical guide provides a comprehensive overview of this compound, a member of the versatile 2,6-disubstituted pyridine class of compounds. Recognizing the limited public data on this specific molecule, this document establishes a broader scientific context by incorporating proven methodologies and insights from structurally related 2-alkyl-6-phenylpyridines. The guide is designed for researchers, medicinal chemists, and materials scientists, offering a robust framework for the synthesis, characterization, and strategic application of this important chemical scaffold.

The pyridine ring is a cornerstone heterocyclic motif in modern science, integral to numerous pharmaceuticals, functional materials, and catalytic systems.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for metal coordination make it a privileged structure in drug design. When substituted at the 2 and 6 positions, the resulting steric and electronic environment can be finely tuned to achieve specific molecular recognition and reactivity.

This compound (CAS: 499158-97-3) exemplifies this class, featuring a lipophilic alkyl chain and an aromatic phenyl group. This combination suggests potential applications where interactions with hydrophobic environments or π-stacking are crucial. While specific research on this molecule is sparse, its structure is representative of scaffolds used in developing inhibitors of biological targets and novel materials.[3][4][5] This guide will leverage established chemistry of analogous compounds to provide a predictive and practical framework for its study.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are derived from its constituent parts: the electron-deficient pyridine core, the non-polar n-hexyl chain, and the aromatic phenyl ring.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 499158-97-3 | [6] |

| Molecular Formula | C₁₇H₂₁N | [7] |

| Molecular Weight | 239.35 g/mol | [6] |

| Predicted XLogP3 | 5.5 | PubChem (Computed) |

| Predicted Boiling Point | 358.5 ± 25.0 °C | ChemSpider (Computed) |

| Predicted Density | 0.963 ± 0.06 g/cm³ | ChemSpider (Computed) |

The high predicted XLogP3 value indicates significant lipophilicity, suggesting low aqueous solubility but good potential for crossing lipid membranes, a key consideration in drug development.

Synthesis and Mechanistic Insights

While a specific, optimized synthesis for this compound is not documented in peer-reviewed literature, established methods for constructing substituted pyridines are directly applicable. The Kröhnke pyridine synthesis is a powerful and versatile choice.[8][9]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a multi-component reaction that constructs a pyridine ring by condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[9][10] This method is renowned for its ability to generate highly functionalized pyridines.[8]

Reaction Mechanism: The process is a cascade of classical organic reactions:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a nucleophilic pyridinium ylide.[9]

-

Michael Addition: The ylide acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated carbonyl compound. This conjugate addition forms a 1,5-dicarbonyl intermediate.[8][9]

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate). A series of condensation and dehydration steps leads to the formation of a dihydropyridine intermediate, which subsequently aromatizes by losing water to yield the stable pyridine ring.[8][11]

General Experimental Protocol for Kröhnke-type Synthesis

This protocol is a general guideline that must be optimized for specific substrates.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the α,β-unsaturated carbonyl compound (1.0 eq), the α-pyridinium methyl ketone salt (1.0 eq), and ammonium acetate (5-10 eq).

-

Solvent and Heating: Add a suitable solvent, such as glacial acetic acid or ethanol. Heat the mixture to reflux (typically 80-120 °C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the solution is slightly alkaline.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.

Alternative Synthesis: Suzuki-Miyaura Cross-Coupling

For constructing the phenyl-pyridine linkage, the Suzuki-Miyaura cross-coupling reaction is a state-of-the-art alternative.[12][13] This palladium-catalyzed reaction couples a boronic acid (or ester) with an organohalide. To synthesize this compound, one could couple 2-bromo-6-hexylpyridine with phenylboronic acid, or 2-hexyl-6-bromopyridine with the same boronic acid. This method is valued for its mild conditions and high functional group tolerance.[13][14]

Spectroscopic and Analytical Characterization Workflow

Proper characterization is essential to confirm the identity and purity of a synthesized compound. A standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[15][16]

Table 2: Predicted Spectroscopic Signatures for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Multiplets corresponding to the protons on the phenyl ring and the pyridine ring. The pyridine protons will typically be further downfield.[17] Aliphatic Region (δ 0.8-3.0 ppm): A triplet around δ 2.8-3.0 ppm for the CH₂ group adjacent to the pyridine ring. A series of multiplets for the other four CH₂ groups in the hexyl chain. A triplet around δ 0.9 ppm for the terminal CH₃ group.[18] |

| ¹³C NMR | Aromatic Region (δ 120-160 ppm): Signals for the 5 distinct carbons of the phenyl group and the 5 distinct carbons of the pyridine ring. The carbons attached to the nitrogen (C2 and C6) will be significantly downfield.[17] Aliphatic Region (δ 14-40 ppm): Six distinct signals corresponding to the carbons of the n-hexyl chain. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 239. Key Fragments: Loss of an amyl group (-C₅H₁₁) leading to a fragment at m/z = 168 (tropylium-like ion). A peak at m/z = 77 corresponding to the phenyl cation. |

| IR Spectroscopy | C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (2950-2850 cm⁻¹). C=C and C=N stretching (aromatic rings): Characteristic sharp peaks in the 1600-1450 cm⁻¹ region.[15] |

Potential Applications in Research and Drug Development

The this compound scaffold is a promising candidate for various applications, primarily driven by the established biological and material activities of related compounds.

Medicinal Chemistry and Drug Design

The pyridine nucleus is a key component in a multitude of FDA-approved drugs.[1] The 2,6-disubstitution pattern allows for the precise orientation of functional groups to interact with biological targets.

-

Enzyme Inhibition: The scaffold is well-suited for designing kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds in the ATP-binding pocket and the substituents can occupy hydrophobic regions.[4]

-

CNS-Targeted Agents: The lipophilic nature imparted by the hexyl and phenyl groups may enhance blood-brain barrier permeability. Derivatives of 2,6-disubstituted pyridines have been investigated as inhibitors of β-amyloid aggregation, a key pathological process in Alzheimer's disease.[3]

-

Antimicrobial/Antiviral Agents: The pyridine scaffold is a common feature in antimicrobial and antiviral drugs, and novel derivatives are constantly being explored for new therapeutic leads.[1]

Materials Science and Ligand Design

2-Phenylpyridine is a classic cyclometalating ligand used in creating highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs).[5] The introduction of a hexyl group at the 6-position could serve several purposes:

-

Enhanced Solubility: The alkyl chain can improve the solubility of resulting metal complexes in organic solvents used for device fabrication.

-

Morphology Control: The bulky hexyl group can influence the solid-state packing of the complexes, potentially preventing aggregation-caused quenching of luminescence and improving thin-film morphology.

Conclusion

This compound, while not extensively studied itself, belongs to a class of 2,6-disubstituted pyridines with immense scientific and commercial potential. This guide provides a foundational understanding of its core properties and outlines robust, field-proven strategies for its synthesis and characterization based on well-established chemical principles. By leveraging methodologies like the Kröhnke synthesis and Suzuki coupling, researchers can readily access this compound and its derivatives. The predictive insights into its physicochemical properties and potential applications in medicinal chemistry and materials science should empower scientists to explore this promising scaffold in their research and development endeavors.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Kröhnke-Pyridin-Synthese – Wikipedia [de.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 15. youtube.com [youtube.com]

- 16. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Hexyl-6-phenylpyridine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 2-Hexyl-6-phenylpyridine, a disubstituted pyridine derivative. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this class of compounds. This document details the molecule's structural and chemical identity, proposes a robust synthetic methodology based on established palladium-catalyzed cross-coupling reactions, and explores its potential in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

This compound is a heterocyclic aromatic compound. Its structure consists of a central pyridine ring substituted at the 2-position with a hexyl group and at the 6-position with a phenyl group.

The molecular and structural details are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₇H₂₁N | [1][2] |

| Molecular Weight | 239.36 g/mol | [1] |

| CAS Number | 499158-97-3 | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CCCCCCC1=NC(=CC=C1)C2=CC=CC=C2 | N/A |

| InChI Key | CIPJZUAHRIZGJN-UHFFFAOYSA-N | [2] |

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of 2,6-disubstituted pyridines is efficiently achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] This methodology is proposed for the synthesis of this compound.

The proposed synthetic route involves the palladium-catalyzed coupling of a 2-halo-6-hexylpyridine with phenylboronic acid. This approach offers high yields and functional group tolerance.[5]

Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure based on established methods for the synthesis of analogous 2-arylpyridines.[3][6]

Materials:

-

2-Bromo-6-hexylpyridine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromo-6-hexylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely available in peer-reviewed literature, the expected physicochemical properties and spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted):

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. It is expected to have low solubility in water.[7]

-

Boiling Point: Expected to be higher than that of 2-phenylpyridine due to the presence of the hexyl group.

-

Melting Point: If solid, it is expected to have a relatively low melting point.

Spectroscopic Analysis (Expected Signatures):

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and phenyl rings, as well as signals for the aliphatic protons of the hexyl chain. The pyridine protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the phenyl protons would be observed around δ 7.2-7.8 ppm. The hexyl chain protons would appear in the upfield region (δ 0.8-3.0 ppm).[8]

-

¹³C NMR: The spectrum would display signals for the 17 carbon atoms. The aromatic carbons of the pyridine and phenyl rings would resonate in the δ 120-160 ppm range, while the aliphatic carbons of the hexyl group would be found in the upfield region (δ 14-40 ppm).[9]

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 239. Fragmentation would likely involve cleavage of the hexyl chain and potentially loss of fragments from the pyridine or phenyl rings.[10]

Potential Applications in Research and Drug Development

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry and materials science.[11][12] While specific biological activity for this compound has not been extensively reported, its structural motifs suggest potential applications in several areas.

Medicinal Chemistry

Pyridine derivatives are integral to a wide range of pharmaceuticals due to their ability to engage in various biological interactions.[] The lipophilic hexyl group in this compound may enhance its membrane permeability, a desirable property for drug candidates.

-

Anticancer Activity: Substituted 2,4-diphenyl-6-aryl pyridines have been investigated as potent topoisomerase II inhibitors, demonstrating significant antiproliferative activity against human cancer cell lines.[14] The structural similarity of this compound suggests it could be a candidate for similar investigations.

-

Insecticidal Activity: A variety of 2-phenylpyridine derivatives have been synthesized and shown to possess insecticidal properties.[11]

-

Antiviral and Antimicrobial Potential: The pyridine nucleus is a common feature in compounds developed for their antibacterial and antifungal activities.

Materials Science

2-Phenylpyridine and its derivatives are well-known for their use in the development of organic light-emitting diodes (OLEDs). They can act as ligands to form highly fluorescent metal complexes, particularly with iridium and platinum.[12] The hexyl substituent could be used to tune the solubility and film-forming properties of such materials.

Safety and Handling

Based on the GHS information for similar compounds, this compound should be handled with care.[1]

-

Hazard Statements: May cause skin and serious eye irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a disubstituted pyridine derivative with a molecular formula of C₁₇H₂₁N. While specific experimental data on its properties and biological activity are limited in the current literature, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling. The presence of the 2-phenylpyridine scaffold, a known pharmacophore and functional motif in materials science, suggests that this compound and its analogues are promising candidates for further investigation in drug discovery and the development of novel organic materials. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and biological activities.

References

- 1. labsolu.ca [labsolu.ca]

- 2. This compound | 499158-97-3 | Benchchem [benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 11. mdpi.com [mdpi.com]

- 12. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 14. Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hexyl-6-phenylpyridine (CAS No. 499158-97-3)

This guide provides a comprehensive technical overview of 2-hexyl-6-phenylpyridine, a substituted pyridine derivative with emerging applications in materials science and synthetic chemistry. It is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the properties, synthesis, and potential applications of this molecule.

Introduction and Chemical Identity

This compound is an aromatic heterocyclic compound featuring a central pyridine ring substituted with a hexyl group at the 2-position and a phenyl group at the 6-position.[1] This asymmetric substitution pattern imparts specific physicochemical properties that make it a valuable building block in various fields of chemical research. Its structure combines the electron-deficient nature of the pyridine ring with the steric and electronic contributions of the alkyl and aryl substituents, influencing its reactivity and potential as a ligand or functional material.

The Chemical Abstracts Service (CAS) number for this compound is 499158-97-3 . It is crucial to use this identifier to ensure the correct substance is being sourced and utilized in experimental work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 499158-97-3 | [1][2] |

| Molecular Formula | C₁₇H₂₁N | [1][2] |

| Molecular Weight | 239.36 g/mol | [2] |

| Appearance | Light yellow to yellow to orange clear liquid | [1] |

| Purity | >98.0% (GC) | [2] |

| Boiling Point | Not explicitly stated, but related compounds have high boiling points. | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents. | |

| InChI Key | CIPJZUAHRIZGJN-UHFFFAOYSA-N | [1] |

Synthesis and Methodology

The synthesis of 2,6-disubstituted pyridines like this compound can be achieved through various cross-coupling strategies. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method, offering high yields and functional group tolerance.[1] This approach typically involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the phenyl group, leading to a 2-hexyl-6-halopyridine and a phenylboronic acid derivative. This is a classic Suzuki-Miyaura disconnection.

References

Theoretical Framework for Elucidating the Electronic Structure of 2-Hexyl-6-phenylpyridine

An In-Depth Technical Guide for Researchers

Abstract: 2,6-disubstituted pyridines represent a privileged scaffold in materials science and medicinal chemistry. Understanding their electronic structure is paramount to rationally designing novel materials and therapeutic agents. This technical guide outlines a comprehensive theoretical workflow for characterizing the electronic properties of a representative member of this class, 2-Hexyl-6-phenylpyridine, using first-principles quantum chemical methods. We provide a detailed, step-by-step protocol grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), explaining the causality behind methodological choices. This document serves as a foundational resource for researchers seeking to apply computational techniques to predict and interpret the molecular orbitals, electronic transitions, and spectroscopic properties of substituted pyridine derivatives.

Introduction: The Significance of Substituted Pyridines

Pyridine, a heterocyclic aromatic compound, is a cornerstone in the development of functional materials and pharmaceuticals.[1] Its derivatives are integral to a wide array of applications, from organic electronics to agrochemicals and anticancer agents.[2][3][4][5] The electronic properties of these molecules, governed by the arrangement of their frontier molecular orbitals (FMOs), dictate their behavior in these applications.[6] Specifically, 2,6-disubstituted pyridines have been explored for their unique photoluminescent properties and as inhibitors of biological processes like Aβ aggregation.[7][8]

This compound (Figure 1) serves as an excellent model system. The interplay between the electron-donating alkyl chain and the π-conjugated phenyl ring, mediated by the pyridine core, is expected to give rise to interesting photophysical properties. A thorough understanding of its electronic structure—specifically the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting its chemical reactivity, stability, and optical characteristics.[9]

This guide provides a robust computational methodology to investigate these properties in silico, offering a predictive framework that can accelerate experimental discovery and optimization.

Theoretical Foundations: DFT and TD-DFT

To probe the electronic structure of this compound, we employ Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT). These quantum mechanical methods provide a balance between computational cost and accuracy for medium-sized organic molecules.

-

Density Functional Theory (DFT): DFT is a computational method used to calculate the electronic structure of molecules.[6] It is particularly effective for determining the ground-state properties, such as the optimized molecular geometry and the energies of the molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insight into the molecule's electronic excitation energy and kinetic stability.[10][11]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light (i.e., its spectroscopic properties), we use TD-DFT.[12] This method allows for the calculation of electronic excited states, providing predictions of UV-Vis absorption spectra, including the energies of electronic transitions (wavelengths) and their intensities (oscillator strengths).[13] Comparing TD-DFT results with experimental UV-Vis spectra is a key validation step for the chosen computational model.

Comprehensive Computational Workflow

This section details the step-by-step protocol for the theoretical analysis. The workflow is designed to be self-validating, starting from structural optimization and culminating in the prediction of spectroscopic properties.

Diagram of the Computational Workflow

The entire process, from initial structure to final analysis, is summarized in the workflow diagram below.

Caption: A comprehensive workflow for the theoretical study of this compound.

Protocol 1: Ground State Geometry Optimization and FMO Analysis

Objective: To find the most stable three-dimensional conformation of the molecule and analyze its frontier molecular orbitals.

Rationale: An accurate ground state geometry is a prerequisite for all subsequent calculations. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-established and validated approach for organic molecules, providing reliable geometries and orbital energies.[13][14] The frequency calculation is a critical quality control step to ensure the optimized structure corresponds to a true energy minimum.

Step-by-Step Methodology:

-

Structure Generation:

-

Use a molecular builder (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of this compound.

-

Perform an initial, rapid geometry clean-up using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure.

-

-

DFT Input File Preparation:

-

Create an input file for a computational chemistry package (e.g., Gaussian, ORCA).[11]

-

Route Section: Specify the job type, functional, and basis set. For example, in Gaussian: #p Opt Freq B3LYP/6-311+G(d,p) Pop=Full

-

Explanation of Keywords:

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed after the optimization.

-

B3LYP: A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is known for its good performance with organic compounds.[15]

-

6-311+G(d,p): A triple-zeta basis set that provides a flexible description of the electron distribution. The + indicates diffuse functions on heavy atoms (important for non-covalent interactions) and the (d,p) indicates polarization functions (essential for describing anisotropic electron density).

-

Pop=Full: Requests a full population analysis to obtain detailed orbital information.

-

-

-

Execution and Validation:

-

Submit the calculation to run.

-

Upon completion, verify that the optimization converged successfully.

-

Crucially, inspect the output of the frequency calculation. Confirm that there are zero imaginary frequencies , which validates the structure as a true local minimum on the potential energy surface.

-

-

Data Extraction and Analysis:

-

Extract the final optimized coordinates.

-

From the output file, identify the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

-

Use visualization software to generate and inspect the isosurfaces of the HOMO and LUMO to understand the spatial distribution of these orbitals. This reveals which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO).

-

Protocol 2: Simulating the UV-Vis Absorption Spectrum

Objective: To predict the electronic absorption spectrum and understand the nature of the underlying electronic transitions.

Rationale: TD-DFT calculations on the optimized ground-state geometry can predict vertical excitation energies, which correspond to the maxima in an absorption spectrum.[12] Analyzing the molecular orbitals involved in the dominant transitions (e.g., HOMO → LUMO) provides a detailed picture of the photophysics, such as identifying π → π* transitions common in conjugated systems.[16]

Step-by-Step Methodology:

-

TD-DFT Input File Preparation:

-

Use the optimized geometry obtained from Protocol 1.

-

Create a new input file. The geometry section should contain the previously optimized coordinates.

-

Route Section: Specify the TD-DFT calculation. For example, in Gaussian: #p TD(NStates=20,Root=1) B3LYP/6-311+G(d,p) Pop=Full

-

Explanation of Keywords:

-

TD(NStates=20): Specifies a Time-Dependent calculation, requesting the first 20 singlet excited states. Calculating a sufficient number of states is important to cover the relevant UV-Vis range.

-

-

-

Execution and Data Extraction:

-

Run the TD-DFT calculation.

-

From the output file, extract the calculated excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f) for each excited state. The oscillator strength is a measure of the transition probability; transitions with f > 0.01 are typically considered significant.

-

-

Analysis and Spectrum Generation:

-

Identify the transitions with the largest oscillator strengths, as these will correspond to the most intense peaks in the experimental spectrum.

-

For each significant transition, examine the main orbital contributions listed in the output. This will identify the transition's character (e.g., HOMO-1 → LUMO, HOMO → LUMO, etc.).

-

The raw data can be convoluted with a Gaussian or Lorentzian function to generate a simulated spectrum that can be visually compared with experimental data.

-

Expected Results and Data Presentation

The successful execution of this workflow will yield a wealth of predictive data. This information should be organized clearly for interpretation and comparison.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Unit | Significance |

| EHOMO | Value from output | eV | Electron-donating capability; ionization potential |

| ELUMO | Value from output | eV | Electron-accepting capability; electron affinity |

| ΔE (HOMO-LUMO Gap) | Calculated Value | eV | Indicator of chemical reactivity and optical band gap [10] |

| Dipole Moment | Value from output | Debye | Measures molecular polarity |

Table 2: Predicted Major Electronic Transitions (from TD-DFT)

| Transition | Wavelength (λ) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | Value from output | Value from output | e.g., 95% HOMO → LUMO |

| S₀ → S₂ | Value from output | Value from output | e.g., 80% HOMO-1 → LUMO |

| S₀ → Sₓ | Value from output | Value from output | e.g., 65% HOMO → LUMO+1 |

Visualization of Frontier Orbitals

The analysis should be complemented by high-quality visualizations of the HOMO and LUMO isosurfaces.

-

HOMO: We expect the HOMO to be delocalized primarily across the more electron-rich phenylpyridine core, reflecting its role as the primary electron donor in an excitation event.

-

LUMO: The LUMO is also expected to be delocalized across the π-system of the phenyl and pyridine rings, representing the region that will accept the electron upon excitation.

The spatial overlap and distribution of these orbitals are key to understanding charge transfer characteristics within the molecule.

Conclusion and Future Directions

This guide presents a systematic and theoretically grounded computational workflow for the in-depth characterization of the electronic structure of this compound. By leveraging DFT and TD-DFT, researchers can obtain predictive insights into the molecule's ground-state geometry, frontier orbital energies, and spectroscopic properties. These theoretical results provide a powerful complement to experimental studies, enabling a deeper understanding of structure-property relationships and guiding the rational design of new functional materials.

The methodologies outlined here are broadly applicable to other substituted pyridine derivatives. Future work should focus on validating these theoretical predictions against experimental UV-Vis and fluorescence spectroscopy data.[17][18] Furthermore, these ground-state models can serve as the starting point for more advanced simulations, such as investigating solvent effects on electronic properties or modeling intermolecular interactions in condensed phases, which are crucial for applications in organic electronics.[19]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic small molecule semiconducting chromophores for use in organic electronic devices (Patent) | OSTI.GOV [osti.gov]

- 6. ossila.com [ossila.com]

- 7. 2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HOMO/LUMO Energy Level Calculations - CD ComputaBio [computabio.com]

- 10. learn.schrodinger.com [learn.schrodinger.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

- 19. academics.su.edu.krd [academics.su.edu.krd]

Introduction: The Phenylpyridine Scaffold as a Cornerstone of Modern Chemistry

An In-depth Technical Guide to the Discovery and History of Substituted Phenylpyridines

For Researchers, Scientists, and Drug Development Professionals

The fusion of a phenyl group and a pyridine ring creates the phenylpyridine scaffold, a structural motif of profound importance in medicinal chemistry, materials science, and organic synthesis.[1][2][3] Pyridine and its derivatives are among the most prevalent heterocyclic structures found in FDA-approved drugs, playing a critical role in the therapeutic areas of oncology, infectious diseases, and inflammation.[4] The journey of substituted phenylpyridines from laboratory curiosities to life-changing pharmaceuticals is a story of evolving synthetic strategies, from classical condensation reactions to the revolution of modern cross-coupling catalysis.

This guide provides a comprehensive exploration of this journey. It delves into the foundational discoveries that enabled the construction of the pyridine ring, charts the evolution of synthetic methodologies that efficiently forge the critical phenyl-pyridine bond, and culminates in a detailed case study on one of the most significant therapeutic classes born from this scaffold: the selective COX-2 inhibitors. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a technical resource for professionals seeking to harness the power of the substituted phenylpyridine core in their research and development endeavors.

Part 1: The Evolution of Pyridine Synthesis: From Classical Reactions to Modern Catalysis

The ability to construct the phenylpyridine core is predicated on the development of robust methods for pyridine ring synthesis. Early methods, while groundbreaking, often required harsh conditions. The advent of modern catalysis, however, provided milder, more efficient, and highly versatile pathways.

Foundational Ring-Forming Reactions

Several classical named reactions laid the groundwork for constructing substituted pyridine rings from acyclic precursors. These methods are still valued for their ability to generate highly functionalized pyridines from readily available starting materials.[5]

-

Hantzsch Pyridine Synthesis: A multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. This method first produces a 1,4-dihydropyridine, which is then oxidized to the aromatic pyridine.[5]

-

Guareschi-Thorpe Condensation: This reaction provides a direct route to 2-pyridone derivatives through the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[5][6][7][8] The resulting pyridones are valuable intermediates for further functionalization.

-

Kröhnke Pyridine Synthesis: A highly versatile and convergent method for preparing 2,4,6-trisubstituted pyridines.[9][10] The reaction proceeds by the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, which provides the final nitrogen for the new pyridine ring.[9][11][12] The mechanism involves a Michael addition followed by cyclization and dehydration.[9][11]

-

Ciamician-Dennstedt Rearrangement: This reaction represents a fundamentally different approach, involving the ring expansion of a pyrrole into a 3-halogenated pyridine.[13][14] The reaction is initiated by a dihalocarbene, generated from a haloform and a strong base, which adds to the pyrrole to form an unstable cyclopropane intermediate that subsequently rearranges.[14][15] While historically significant, its utility was often limited by harsh conditions and potential byproducts.[16]

The Dawn of Cross-Coupling: Efficiently Forging the Phenyl-Pyridine Bond

While classical methods built the pyridine ring, the true revolution in synthesizing phenylpyridines came with the advent of palladium-catalyzed cross-coupling reactions. These methods allowed for the direct and efficient connection of a pre-formed pyridine ring with a phenyl group under relatively mild conditions, transforming the accessibility of this scaffold.[1]

-

Suzuki-Miyaura Coupling: Perhaps the most widely used method, it involves the reaction of a pyridyl halide (or triflate) with a phenylboronic acid or ester.[1][17] Its popularity stems from the mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[18]

-

Other Cross-Coupling Reactions: The Negishi (using an organozinc reagent) and Stille (using an organotin reagent) couplings also represent powerful, though less common, alternatives for phenylpyridine synthesis.[1]

Part 2: A Case Study in Rational Drug Design: The Phenylpyridine Core and Selective COX-2 Inhibition

The discovery of selective cyclooxygenase-2 (COX-2) inhibitors is a landmark achievement in rational drug design and perfectly illustrates the therapeutic impact of the substituted phenylpyridine scaffold.

The COX-1/COX-2 Hypothesis: A New Paradigm for Anti-Inflammatory Therapy

For decades, nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen were mainstays for treating pain and inflammation. Their mechanism involves inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into inflammatory prostaglandins.[19] However, this inhibition was non-selective. The discovery in the early 1990s of two distinct COX isoforms revolutionized the field.[20]

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and aid in platelet aggregation.[20][21]

-

COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation.[20][21]

This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects common with traditional NSAIDs.[20][22]

Mechanism of Action of COX-2 Inhibitors

Selective COX-2 inhibitors function by binding to the active site of the COX-2 enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2).[22] This blockade halts the downstream production of various pro-inflammatory prostaglandins, leading to reduced inflammation, pain, and fever.[22][23][24] The selectivity arises from subtle structural differences in the active sites of COX-1 and COX-2; the COX-2 active site contains a valine residue instead of the bulkier isoleucine in COX-1, creating a side pocket that can accommodate the specific structures of COX-2 inhibitors.[25]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Guareschi-Thorpe Condensation [drugfuture.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]

- 14. Ciamician-Dennstedt Rearrangement [drugfuture.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 18. scholarship.claremont.edu [scholarship.claremont.edu]

- 19. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. my.clevelandclinic.org [my.clevelandclinic.org]

- 22. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 23. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 24. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 25. Celecoxib - Wikipedia [en.wikipedia.org]

Solubility of 2-Hexyl-6-phenylpyridine in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Hexyl-6-phenylpyridine in Common Organic Solvents

Introduction

This compound is a substituted pyridine derivative characterized by a central pyridine ring functionalized with a phenyl group at the 2-position and a hexyl group at the 6-position. This molecular architecture is of significant interest to researchers in materials science and drug discovery, where the phenylpyridine core is a key structural motif in compounds developed for applications such as organic light-emitting diodes (OLEDs) and as scaffolds for therapeutic agents.[1][2]

Molecular Structure Analysis and Predicted Physicochemical Properties

A molecule's solubility is fundamentally dictated by its structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a foundational guideline: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[3][4] The structure of this compound is amphiphilic, containing distinct regions of varying polarity.

-

Pyridine Ring: The nitrogen-containing aromatic ring is the primary polar and weakly basic center of the molecule. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.

-

Phenyl Group: This aromatic hydrocarbon group is nonpolar and will primarily interact through van der Waals forces (specifically, dispersion forces).

-

Hexyl Chain: The six-carbon aliphatic chain is highly nonpolar and lipophilic, significantly contributing to the molecule's overall nonpolar character and reducing its affinity for polar solvents.[4]

The combination of a large nonpolar region (phenyl and hexyl groups) and a localized polar site (pyridine nitrogen) suggests that this compound will exhibit favorable solubility in a broad range of organic solvents, with limited to negligible solubility in highly polar solvents like water. The parent compound, 2-phenylpyridine, is noted to be miscible with ethanol, acetone, toluene, and methylene chloride but not with water.[5] The addition of the hexyl group is expected to further enhance solubility in nonpolar solvents while decreasing it in polar ones.

Caption: Influence of structural components on intermolecular forces and solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Information | Source / Basis |

|---|---|---|

| Molecular Formula | C₁₇H₂₁N | (Structure) |

| Molecular Weight | 239.36 g/mol | [6] |

| Appearance | Liquid (Predicted) | Based on analogs like 2-phenylpyridine[1] and 2-hexylpyridine.[7] |

| logP (Octanol/Water) | > 3.4 | High lipophilicity due to hexyl and phenyl groups. (logP of 2-hexylpyridine is ~3.4[8]) |

| Polar Surface Area | ~12.9 Ų | Based on the pyridine nitrogen; similar to 2-phenylpyridine.[9] |

| Hydrogen Bond Donors | 0 | (Structure) |

| Hydrogen Bond Acceptors | 1 (Pyridine N) | (Structure) |

| Water Solubility | Very Low / Insoluble | Predicted based on high logP and large nonpolar structure.[5][10][11] |

Theoretical Approaches to Solubility Prediction

For novel compounds, computational models provide valuable foresight into solubility behavior, guiding solvent screening efforts before extensive lab work is undertaken.

Hansen Solubility Parameters (HSP)

HSP analysis is a powerful semi-empirical method that deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] The principle is that substances with similar HSP values are likely to be miscible. By comparing the estimated HSP of this compound with the known HSPs of various solvents, one can predict compatibility.

The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" is calculated. A smaller Ra value indicates a higher likelihood of dissolution. While the exact HSP values for this compound require experimental determination or specialized software, we can infer that it will have a significant δD component from its alkyl and phenyl groups, a moderate δP from the pyridine ring, and a moderate δH, primarily as a hydrogen bond acceptor. Solvents matching this profile will be most effective.

Table 2: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |

|---|---|---|---|

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

(Data sourced from literature compilations)

COSMO-RS Method

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a high-fidelity computational method based on quantum chemistry.[14] It calculates thermodynamic properties, including solubility, from the fundamental molecular structure without requiring empirical data for the specific solute-solvent system.[15][16][17] The COSMO-RS workflow involves:

-

Optimizing the 3D geometry of the solute and solvent molecules using quantum chemical calculations (e.g., Density Functional Theory).

-

Calculating the screening charge density on the molecular surface, which captures the molecule's polarity and interaction potential.

-

Using statistical thermodynamics to compute the chemical potential of the solute in the solvent, from which solubility can be derived.[14]

While requiring significant computational resources, COSMO-RS offers a purely predictive and highly accurate assessment of solubility across a wide range of solvents, making it an invaluable tool in modern drug development and materials science.[16][18]

Experimental Determination of Solubility: Protocols and Workflow

Direct experimental measurement remains the gold standard for determining solubility. The following protocols are designed to be robust and self-validating for generating reliable quantitative data.

Protocol 1: Isothermal Saturation (Shake-Flask) Method with Gravimetric Analysis

This method directly measures the mass of solute dissolved in a known volume of solvent at equilibrium.[19]

A. Materials

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (readable to 0.1 mg)

-

Drying oven or vacuum desiccator

B. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" ensures that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. The system has reached equilibrium when the concentration of the solute in the solution is constant.

-

Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow undissolved material to settle.

-

Filtration: Carefully draw the supernatant (the clear solution) into a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a second, clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

Solvent Evaporation: Place the vial containing the filtered solution in a drying oven set to a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator or rotary evaporator.[19]

-

Final Weighing: Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.

C. Calculation

-

Mass of dissolved solute (m_solute): (Mass of vial + residue) - (Mass of empty vial)

-

Volume of solvent (V_solvent): Volume of solvent added (e.g., 5.0 mL)

-

Solubility (g/L): (m_solute / V_solvent) * 1000

Protocol 2: UV/Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore (the phenylpyridine system absorbs UV light) and requires smaller amounts of material.

A. Materials

-

Same as Protocol 1, plus:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

B. Step-by-Step Procedure

-

Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan its UV/Vis spectrum to find the wavelength of maximum absorbance (λ_max).

-

Prepare Calibration Curve:

-

Create a series of standard solutions of known concentrations by serial dilution of a stock solution.

-

Measure the absorbance of each standard at λ_max.

-

Plot Absorbance vs. Concentration and perform a linear regression to obtain the equation of the line (y = mx + c), confirming it follows the Beer-Lambert law.

-

-

Prepare Saturated Solution: Follow steps 1-5 from Protocol 1 to generate a clear, filtered, saturated solution.

-

Dilution & Measurement: Accurately dilute the saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve. Record the dilution factor. Measure the absorbance of the diluted solution at λ_max.

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of the diluted solution from its absorbance.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility.

-

Caption: Experimental workflow for the Isothermal Saturation (Gravimetric) method.

Expected Solubility Profile

Based on the structural analysis and theoretical principles, the following qualitative solubility profile for this compound can be predicted.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | The large, nonpolar hexyl and phenyl groups will have strong favorable interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | High / Miscible | These solvents can engage in dipole-dipole interactions with the pyridine ring while also solvating the nonpolar portions of the molecule.[5] |

| Polar Protic | Ethanol, Methanol | Moderate to Good | The pyridine nitrogen can accept hydrogen bonds, but the large hydrophobic bulk will limit solubility compared to polar aprotic solvents. |

| Highly Polar | Water | Insoluble | The energetic cost of creating a cavity in the highly structured water network for the large nonpolar molecule is prohibitive.[1][20] |

Conclusion

While specific quantitative solubility data for this compound is not publicly cataloged, a thorough analysis of its molecular structure provides a clear and predictive understanding of its behavior. The compound is anticipated to be highly soluble in nonpolar and polar aprotic organic solvents and moderately soluble in polar protic solvents, with negligible aqueous solubility. This profile is governed by the interplay between its large, nonpolar hexyl and phenyl moieties and the polar, hydrogen-bond-accepting pyridine ring. For researchers requiring precise quantitative data for applications such as formulation, crystallization, or reaction chemistry, the detailed isothermal saturation and spectrophotometric protocols provided in this guide offer a reliable pathway to generating accurate and reproducible results.

References

- 1. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Phenylpyridine | 1008-89-5 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]

- 8. 2-Hexylpyridine | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. echemi.com [echemi.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. COSMO-RS - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. approcess.com [approcess.com]

- 19. benchchem.com [benchchem.com]

- 20. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

Unlocking the Potential of the Phenylpyridine Scaffold: A Technical Guide to Novel Research Frontiers

Abstract

The phenylpyridine core is a privileged heterocyclic scaffold that consistently demonstrates significant potential across a spectrum of scientific disciplines, from medicinal chemistry to materials science. Its inherent structural rigidity, tunable electronic properties, and capacity for diverse functionalization make it a cornerstone for innovation. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of promising and actionable research areas for novel phenylpyridine compounds. Moving beyond a simple literature review, this document synthesizes field-proven insights with foundational principles, elucidating the causality behind experimental design and outlining detailed, self-validating protocols. We will traverse key frontiers in oncology, neuroinflammation, and optoelectronics, presenting quantitative data, step-by-step methodologies, and conceptual workflows to empower the next wave of discovery built upon the versatile phenylpyridine framework.

The Phenylpyridine Core: A Privileged Framework for Discovery

The fusion of a phenyl ring and a pyridine ring creates a unique molecular architecture. The pyridine's nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metals, significantly influencing the molecule's pharmacokinetic properties and utility in catalysis.[1] The biaryl system allows for extended π-conjugation, which is fundamental to its applications in optoelectronics. The true power of the scaffold lies in its amenability to functionalization at multiple positions on both rings, enabling fine-tuning of steric and electronic properties to achieve desired biological or physical outcomes. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have made a vast chemical space of phenylpyridine derivatives readily accessible.[2][3]

Frontier in Medicinal Chemistry: Targeted Therapeutics

The phenylpyridine scaffold is a recurring motif in a multitude of biologically active agents. Its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, makes it an ideal starting point for inhibitor design.

Oncology: Precision Targeting of Cyclin-Dependent Kinases

The dysregulation of cyclin-dependent kinases (CDKs), key regulators of the cell cycle, is a hallmark of many cancers.[4] The phenylpyridine scaffold has proven to be an effective core for the development of potent and selective CDK inhibitors.

Scientific Rationale: The ATP-binding pocket of kinases, including CDK2, contains a "hinge region" rich in hydrogen bond donors and acceptors. The pyridine nitrogen of the phenylpyridine scaffold can form a critical hydrogen bond interaction with this hinge, anchoring the inhibitor. The phenyl ring can then be functionalized to extend into adjacent hydrophobic pockets, enhancing both potency and selectivity. This "bioisosteric switch" of a phenyl ring for a pyridine ring can dramatically improve potency and pharmacokinetic profiles.[1]

Key Target Pathway: CDK2/Cyclin E Signaling

The CDK2/Cyclin E complex is pivotal for the G1/S phase transition, phosphorylating the Retinoblastoma (Rb) protein to release the E2F transcription factor, which in turn activates genes required for DNA replication.[5][6] Inhibition of CDK2 with a phenylpyridine-based compound can halt this process, inducing G1 cell cycle arrest.

Quantitative Data: Comparative Anticancer Activity

The efficacy of novel phenylpyridine derivatives can be benchmarked against known anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric.

| Compound Type | Target | Cell Line | IC50 (µM) | Reference |

| Phenylpyridine Derivative (Ex. 1) | CDK2 | HCT-116 (Colon) | 5.98 | [1] |

| Phenylpyridine Derivative (Ex. 2) | Topoisomerase II | HepG2 (Liver) | 0.21 | [7] |

| Phenylpyridine Derivative (Ex. 3) | Proto-oncogene tyrosine-protein kinase | A549 (Lung) | <0.1 | [8] |

| Doxorubicin (Standard) | Topoisomerase II | HepG2 (Liver) | 8.28 | [7] |

| Staurosporine (Broad Kinase Inhibitor) | Multiple | Various | Varies (nM-µM) | N/A |

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for determining the IC50 value of a novel phenylpyridine compound against CDK2/Cyclin E.[9][10]

-

Reagent Preparation:

-

Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]

-

Dilute recombinant human CDK2/Cyclin E enzyme in Kinase Buffer to the desired concentration (e.g., 4 ng/µL).

-

Prepare a substrate/ATP mix in Kinase Buffer containing a suitable peptide substrate (e.g., a derivative of Histone H1) and ATP (e.g., 150 µM).[9]

-

Prepare serial dilutions of the test phenylpyridine compound in 5% DMSO.

-

-

Assay Execution (384-well plate format):

-

To each well, add 1 µL of the diluted inhibitor (or 5% DMSO for control).

-

Add 2 µL of the diluted enzyme solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

-

Detection (Using ADP-Glo™ Assay):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Record luminescence using a plate reader.

-